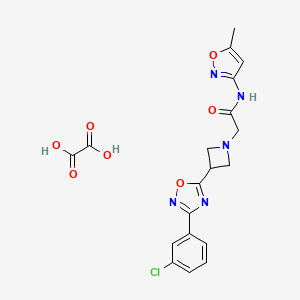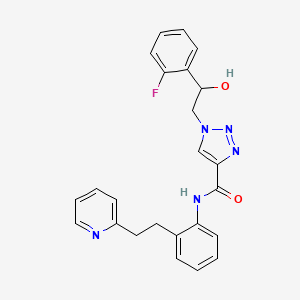
N-phenylphenazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-phenylphenazine-1-carboxamide” is a derivative of phenazine-1-carboxamide (PCN), a phenazine derivative . PCN is strongly antagonistic to fungal phytopathogens . The high PCN biocontrol activity has attracted researchers’ attention in isolating and identifying novel bacterial strains combined with engineering strategies to target PCN as a lead molecule .
Synthesis Analysis
The chemical route for phenazines biosynthesis employs toxic chemicals and displays low productivities, requires harsh reaction conditions, and generates toxic by-products . Phenazine biosynthesis using some natural phenazine-producers represents remarkable advantages of non-toxicity and possibly high yield in environmentally-friendlier settings . A biocontrol bacterium with antagonistic activity towards fungal plant pathogens, designated as strain HT66, was isolated from the rice rhizosphere . The secondary metabolite produced by HT66 strain was purified and identified as PCN through mass spectrometry, and 1 H, 13 C nuclear magnetic resonance spectrum .Molecular Structure Analysis
The molecular formula of “this compound” is C19H13N3O . The average mass is 299.326 Da and the mono-isotopic mass is 299.105865 Da .Chemical Reactions Analysis
The synthesis steps of PCN by Pseudomonas involve the conversion of PEP and E4P to shikimate via the shikimate pathway . Then, shikimate is converted to PCN via enzymes encoded by the conserved phenazine synthesis gene cluster phzABCDEFG .科学的研究の応用
Potential in Treating Mycobacterium Tuberculosis
A study by De Logu et al. (2009) explored N-aryl and N-heteryl phenazine-1-carboxamide derivatives for their in vitro activity against Mycobacterium tuberculosis H37Rv and drug-resistant strains. These compounds showed minimum inhibitory concentrations ranging between 0.19 mg/L and 0.79 mg/L against susceptible and resistant clinical isolates, suggesting their potential as agents in treating M. tuberculosis infections caused by drug-resistant strains (De Logu et al., 2009).
Enhanced Biosynthesis
Peng et al. (2018) reported on the enhanced biosynthesis of phenazine-1-carboxamide (PCN) through metabolic engineering strategies in Pseudomonas chlororaphis. The study indicated that modified P. chlororaphis could be a potential cell factory for industrial-scale biosynthesis of PCN and other phenazine derivatives (Peng et al., 2018).
Antifungal and Herbicidal Activities
Zhu et al. (2019) synthesized novel phenazine-1-carboxylic acid diamide derivatives, showing that some exhibited promising in vitro fungicidal activities and selective herbicidal activities. This suggests the potential application of these compounds in agricultural pest control (Zhu et al., 2019).
Fluorescent Chemosensor Development
Ravichandiran et al. (2020) developed a phenoxazine-based fluorescent chemosensor for dual channel detection of Cd2+ and CN− ions. This research demonstrates an application in environmental monitoring and bio-imaging in live cells and zebrafish (Ravichandiran et al., 2020).
Role in Iron Acquisition and Environmental Impact
Wang and Newman (2008) studied the redox reactions of phenazine antibiotics with ferric (hydr)oxides and molecular oxygen, highlighting the physiological roles of phenazines, including in iron acquisition and their environmental impact (Wang & Newman, 2008).
Inhibition of Rhizoctonia Solani Growth
Xiang et al. (2017) explored the effects of phenazine-1-carboxamide on Rhizoctonia solani, a plant pathogen. The study found that PCN inhibits the growth of R. solani by affecting its cell wall and mitochondria, indicating its potential use in developing new pesticides (Xiang et al., 2017).
作用機序
Target of Action
N-phenylphenazine-1-carboxamide, a novel fungicidal compound, primarily targets the fungal pathogen Rhizoctonia solani . The compound’s antagonistic action against this pathogen has been the subject of extensive research .
Mode of Action
The interaction of this compound with Rhizoctonia solani results in significant changes in the pathogen’s morphology and gene expression . The compound causes hyphal swelling, uneven thickness, fractures, deformities, and an increase in hyphal surface warts . At the cellular level, the cell wall is separated, the subcellular organelles are disintegrated, and the septum disappears .
Biochemical Pathways
This compound affects several biochemical pathways in Rhizoctonia solani. Gene Ontology enrichment analysis showed that the differentially expressed genes (DEGs) were significantly enriched in cell wall glucan decomposition and metabolism, cell membrane synthesis, metabolism, composition, organic hydroxyl compounds, oxidoreductase activity, and transition metal ion binding . Metabolic pathway enrichment analysis showed that there were 16 significant metabolic pathways, such as steroid biosynthesis and ABC transporters .
Result of Action
The action of this compound on Rhizoctonia solani leads to molecular and cellular effects. There were 6838 DEGs under this compound treatment, including 291 significant DEGs, of which 143 were upregulated and 148 downregulated . These changes in gene expression reflect the profound impact of this compound on the pathogen’s cellular functions .
将来の方向性
生化学分析
Biochemical Properties
N-phenylphenazine-1-carboxamide plays a significant role in biochemical reactions, particularly in the inhibition of fungal phytopathogens . It interacts with various enzymes, proteins, and other biomolecules, affecting their function and contributing to its antifungal properties .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its impact on these cellular processes contributes to its antifungal properties .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions allow this compound to exert its effects at the molecular level .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes or cofactors . It can also affect metabolic flux or metabolite levels .
Transport and Distribution
It may interact with transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
N-phenylphenazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O/c23-19(20-13-7-2-1-3-8-13)14-9-6-12-17-18(14)22-16-11-5-4-10-15(16)21-17/h1-12H,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFXSZSDBLKUKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC3=NC4=CC=CC=C4N=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]furan-2-carboxamide](/img/structure/B2684472.png)

![[(1S,2R)-2-(Dimethylamino)cyclohexyl]methanol](/img/structure/B2684474.png)
![2-(3,4-Dimethoxyphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide](/img/structure/B2684475.png)
![3-benzyl-6-(4-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2684477.png)
![Methyl (E)-4-[[1-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-pyridin-2-ylethyl]amino]-4-oxobut-2-enoate](/img/structure/B2684480.png)
![(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(benzo[d]thiazol-2-yl)methanone](/img/structure/B2684483.png)
![3-(2,5-dimethoxyphenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2684485.png)
![2-({4-amino-5-[(4-methylphenyl)sulfonyl]pyrimidin-2-yl}thio)-N-(3-methylphenyl)acetamide](/img/structure/B2684488.png)


amine hydrochloride](/img/structure/B2684491.png)
![Methyl 2-{[3-cyano-4-(4-fluorophenyl)-2-pyridinyl]sulfanyl}benzenecarboxylate](/img/structure/B2684492.png)
